molecular formula C14H19NO2 B1414860 N-(2-acetylphenyl)-4-methylpentanamide CAS No. 1042640-27-6

N-(2-acetylphenyl)-4-methylpentanamide

Cat. No. B1414860
M. Wt: 233.31 g/mol
InChI Key: CYBDNUNLWQQOBK-UHFFFAOYSA-N
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Description

“N-(2-acetylphenyl)-4-methylpentanamide” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “N-(2-acetylphenyl)-4-methylpentanamide”. However, the synthesis of similar compounds often involves the reaction of an acetylphenyl compound with an appropriate amine and a carboxylic acid or its derivative23.



Molecular Structure Analysis

The molecular structure of a compound similar to “N-(2-acetylphenyl)-4-methylpentanamide”, namely “N-(2-acetylphenyl)formamide”, has been reported4. However, the specific structure of “N-(2-acetylphenyl)-4-methylpentanamide” is not readily available.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-(2-acetylphenyl)-4-methylpentanamide”. However, compounds with similar structures have been studied for their reactivity56.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-acetylphenyl)-4-methylpentanamide” are not readily available. However, similar compounds like “N-(2-acetylphenyl)formamide” have been studied4.


Scientific Research Applications

Biochemical Decomposition and Herbicide Analysis

N-(2-acetylphenyl)-4-methylpentanamide and its related compounds have been studied for their biochemical decomposition. Research by Sharabi and Bordeleau (1969) focused on organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide, a compound similar to N-(2-acetylphenyl)-4-methylpentanamide. They identified primary products of decomposition and examined the enzyme responsible for hydrolysis of these compounds (Sharabi & Bordeleau, 1969).

Synthesis and Antibacterial Applications

Filippov et al. (1998) explored the synthesis of the antibiotically active part of agrocin 84, which relates to the chemical structure of N-(2-acetylphenyl)-4-methylpentanamide. This study highlights the potential of similar compounds in antibiotic synthesis (Filippov et al., 1998).

Anticonvulsant Activity

Robertson et al. (1987) investigated the anticonvulsant activity of compounds structurally related to N-(2-acetylphenyl)-4-methylpentanamide. Their study provides insights into the potential neurological applications of such compounds (Robertson et al., 1987).

Synthesis and Molecular Analysis

Other studies have focused on the synthesis and molecular analysis of compounds structurally related to N-(2-acetylphenyl)-4-methylpentanamide. For instance, Al-Shiekh et al. (2004) and Selič & Stanovnik (1997) explored the synthesis of various heterocyclic compounds, offering insights into the diverse chemical applications of similar structures (Al-Shiekh et al., 2004); (Selič & Stanovnik, 1997).

Antimicrobial and Antitumor Properties

Studies by Baranovskyi et al. (2018) and Khalifa & Algothami (2020) explored the antimicrobial and antitumor properties of compounds containing fragments similar to N-(2-acetylphenyl)-4-methylpentanamide. These studies contribute to understanding the potential medical applications of such compounds (Baranovskyi et al., 2018); (Khalifa & Algothami, 2020).

Safety And Hazards

The safety data sheet for a similar compound, “N-(2-acetylphenyl)formamide”, is available8. However, the specific safety and hazard information for “N-(2-acetylphenyl)-4-methylpentanamide” is not available.


Future Directions

The future directions for the study of “N-(2-acetylphenyl)-4-methylpentanamide” are not clear due to the lack of information about this specific compound. However, research into similar compounds suggests potential applications in medicinal chemistry and chemical biology910.


Please note that the information provided is based on the best available data, but the specific details about “N-(2-acetylphenyl)-4-methylpentanamide” may not be accurate or complete. Further research is needed to fully understand this compound.


properties

IUPAC Name

N-(2-acetylphenyl)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(2)8-9-14(17)15-13-7-5-4-6-12(13)11(3)16/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBDNUNLWQQOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetylphenyl)-4-methylpentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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